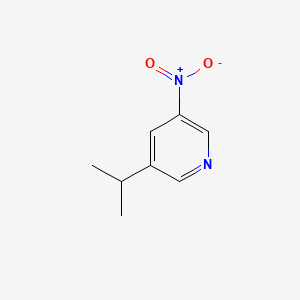

3-Isopropyl-5-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of nitropyridines, such as this compound, typically involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to yield 3-nitropyridine .Molecular Structure Analysis

The molecular structure of nitropyridines is characterized by a nitro group (-NO2) attached to a pyridine ring . The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitropyridines undergo various chemical reactions. For instance, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical and Chemical Properties Analysis

Nitro compounds, like this compound, are a very important class of nitrogen derivatives. They have high dipole moments due to the polar character of the nitro group .Aplicaciones Científicas De Investigación

Kinetics and Substitution Reactions

Research has shown that 3-nitropyridines, including 3-Isopropyl-5-nitropyridine, are involved in various nucleophilic substitution reactions. For instance, Hamed (1997) studied the kinetics of reactions of 2-chloro-3-nitropyridine with different amines, revealing insights into the reactivity of nitropyridine derivatives under various conditions (Hamed, 1997).

Synthesis and Molecular Transformations

Marcelis and Plas (1989) investigated the synthesis of 3-nitropyridines, including isopropyl variants, via inverse electron-demand Diels-Alder reactions with enamines (Marcelis & Plas, 1989). Similarly, Borovlev et al. (2018) explored the arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines, demonstrating complex molecular transformations (Borovlev et al., 2018).

Novel Heteroisoindoles and Isocyanate Reactions

Ono et al. (2002) described the preparation of novel heteroisoindoles from nitropyridines, showcasing the potential of nitropyridines in synthesizing complex heterocyclic structures (Ono et al., 2002). Additionally, Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, further highlighting the versatility of nitropyridine derivatives in chemical synthesis (Holt & Fiksdahl, 2007).

Anticoccidial Agents and ESR Spectra

Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including 3-nitropyridine derivatives, to explore their anticoccidial activity, demonstrating the potential biomedical applications of these compounds (Morisawa, Kataoka, & Kitano, 1977). Cottrell and Rieger (1967) provided insights into the electron spin resonance (ESR) spectra of substituted pyridine and pyrimidine anion radicals, including 3-nitropyridine, contributing to our understanding of their electronic properties (Cottrell & Rieger, 1967).

Molecular Electronics and Reaction with Nucleophiles

Derosa, Guda, and Seminario (2003) described the use of a 3-nitropyridine derivative in a programmable molecular diode, showcasing its potential in nanotechnology and molecular electronics (Derosa, Guda, & Seminario, 2003). Bastrakov et al. (2019) investigated the reactions of 3-R-5-nitropyridines with nucleophiles, revealing the diverse chemical reactivity of these compounds (Bastrakov et al., 2019).

Vibrational Spectral Studies

Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies of nitropyridine derivatives, contributing to the understanding of their physical properties (Balachandran, Lakshmi, & Janaki, 2012).

Oxidative Amination and Synthetic Approaches

Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating a method for regioselective substitution (Bakke & Svensen, 2001). Le, Asahara, and Nishiwaki (2015) developed an alternative synthetic approach to 3-alkylated/arylated 5-nitropyridines, indicating the adaptability of these compounds in synthetic chemistry (Le, Asahara, & Nishiwaki, 2015).

Mecanismo De Acción

Mode of Action:

3-Isopropyl-5-nitropyridine: likely exerts its effects through a combination of mechanisms:

- Electrophilic Aromatic Substitution (EAS): Although the reaction mechanism is not a typical EAS, the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift . This rearrangement alters the electronic distribution of the pyridine ring.

Action Environment:

Environmental factors (e.g., pH, temperature, humidity) can influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations may affect its solubility and absorption.

: Bakke, J. M. Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403–1410. DOI: 10.1351/pac200375101403

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-5-propan-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLACOHVXDOBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00667475 |

Source

|

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-33-8 |

Source

|

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

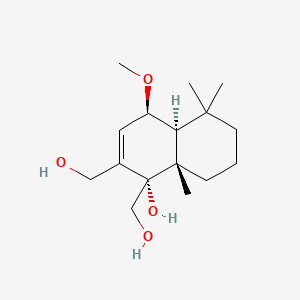

![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)